molecular formula C8H16ClN B14710767 4-Penten-1-amine, N-chloro-N-propyl- CAS No. 13405-17-9

4-Penten-1-amine, N-chloro-N-propyl-

Cat. No.: B14710767
CAS No.: 13405-17-9
M. Wt: 161.67 g/mol
InChI Key: XHGRYWROJMZJGM-UHFFFAOYSA-N
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Description

4-Penten-1-amine, N-chloro-N-propyl- is an organic compound with the molecular formula C8H16ClN It is a derivative of 4-penten-1-amine, where the amine group is substituted with a chloro and propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-penten-1-amine, N-chloro-N-propyl- can be achieved through several methods. One common approach involves the reaction of 4-penten-1-amine with N-chloropropylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature, and the product is purified through distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-penten-1-amine, N-chloro-N-propyl- may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the product. The purification process may involve multiple steps, including extraction, distillation, and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Penten-1-amine, N-chloro-N-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Corresponding amines

    Substitution: Hydroxyl or alkoxy derivatives

Scientific Research Applications

4-Penten-1-amine, N-chloro-N-propyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-penten-1-amine, N-chloro-N-propyl- involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Penten-1-amine: The parent compound without the chloro and propyl substitutions.

    N-chloro-N-propylamine: A related compound with similar functional groups but different structural arrangement.

Uniqueness

4-Penten-1-amine, N-chloro-N-propyl- is unique due to the presence of both the chloro and propyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields.

Properties

CAS No.

13405-17-9

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

N-chloro-N-propylpent-4-en-1-amine

InChI

InChI=1S/C8H16ClN/c1-3-5-6-8-10(9)7-4-2/h3H,1,4-8H2,2H3

InChI Key

XHGRYWROJMZJGM-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCCC=C)Cl

Origin of Product

United States

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